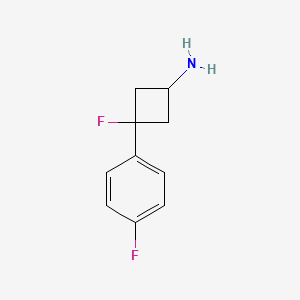
trans-3-Fluoro-3-(4-fluorophenyl)cyclobutanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-3-Fluoro-3-(4-fluorophenyl)cyclobutanamine: is an organic compound with the molecular formula C10H12F2N It is a cyclobutanamine derivative characterized by the presence of two fluorine atoms, one on the cyclobutane ring and the other on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Fluoro-3-(4-fluorophenyl)cyclobutanamine typically involves the following steps:
Cyclobutane Formation: The initial step involves the formation of the cyclobutane ring. This can be achieved through a between a suitable diene and a dienophile.
Fluorination: The introduction of fluorine atoms is carried out using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often require a solvent like acetonitrile and a catalyst such as silver fluoride.
Amination: The final step involves the introduction of the amine group. This can be achieved through a nucleophilic substitution reaction using ammonia or an amine derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: trans-3-Fluoro-3-(4-fluorophenyl)cyclobutanamine can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as halides, hydroxides, or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium iodide in acetone.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclobutanamines.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a ligand in receptor binding studies.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of novel polymers and coatings.
作用機序
The mechanism of action of trans-3-Fluoro-3-(4-fluorophenyl)cyclobutanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.
類似化合物との比較
- trans-3-Chloro-3-(4-chlorophenyl)cyclobutanamine
- trans-3-Bromo-3-(4-bromophenyl)cyclobutanamine
- trans-3-Methyl-3-(4-methylphenyl)cyclobutanamine
Comparison:
- Fluorine Substitution: The presence of fluorine atoms in trans-3-Fluoro-3-(4-fluorophenyl)cyclobutanamine imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and methyl analogs.
- Reactivity: Fluorinated compounds often exhibit different reactivity patterns due to the strong electronegativity of fluorine, affecting their chemical behavior and interactions.
- Applications: The unique properties of fluorinated compounds make them valuable in medicinal chemistry and materials science, offering advantages over non-fluorinated analogs.
特性
分子式 |
C10H11F2N |
|---|---|
分子量 |
183.20 g/mol |
IUPAC名 |
3-fluoro-3-(4-fluorophenyl)cyclobutan-1-amine |
InChI |
InChI=1S/C10H11F2N/c11-8-3-1-7(2-4-8)10(12)5-9(13)6-10/h1-4,9H,5-6,13H2 |
InChIキー |
JCRPMBFTYIDXPX-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1(C2=CC=C(C=C2)F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Nitropyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B12953130.png)
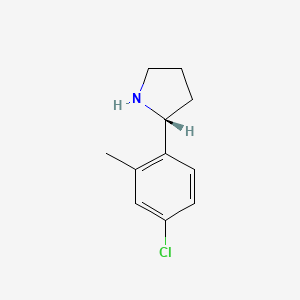
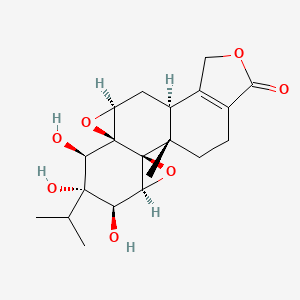
![[2,3'-Bipyridine]-5,6'-diamine](/img/structure/B12953138.png)
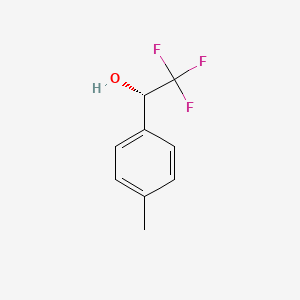
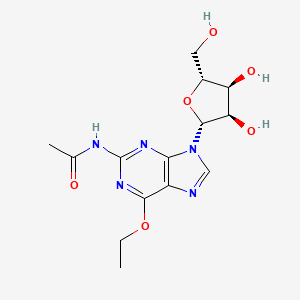
![2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B12953174.png)
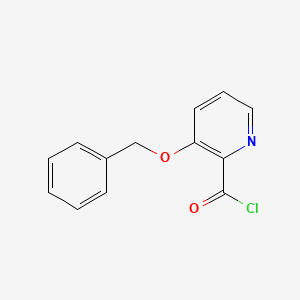
![2-Amino-7-{[(3r,4r)-3-Hydroxy-4-(Hydroxymethyl)pyrrolidin-1-Yl]methyl}-3,5-Dihydro-4h-Pyrrolo[3,2-D]pyrimidin-4-One](/img/structure/B12953190.png)
![Sodium 8-methoxy-2-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-9-yl phosphate](/img/structure/B12953199.png)
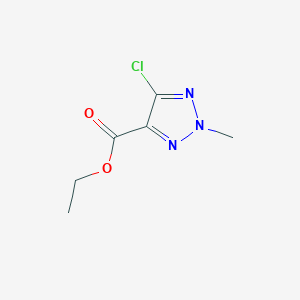
![7-Chloro-5-methyl-2-(methylthio)thiazolo[4,5-d]pyrimidine](/img/structure/B12953208.png)


